![molecular formula C10H12OS B13645747 3-[(4-Methylphenyl)sulfanyl]propanal CAS No. 120483-06-9](/img/structure/B13645747.png)
3-[(4-Methylphenyl)sulfanyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)sulfanyl]propanal is an organic compound with the molecular formula C10H12OS. It is characterized by the presence of a sulfanyl group attached to a propanal backbone, with a 4-methylphenyl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]propanal can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methylphenyl)sulfanyl]propanal
- 3-[(4-Methylphenyl)sulfanyl]propanenitrile
- 3-[(4-Methylphenyl)sulfonyl]propanal
Uniqueness
3-[(4-Methylphenyl)sulfanyl]propanal is unique due to its specific structural arrangement, which imparts distinct reactivity and biological properties
Properties
CAS No. |
120483-06-9 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
PFJLRBLSBTUQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


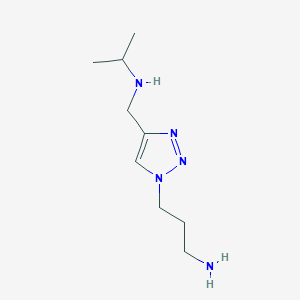
![Phenol, 2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]-,dihydrogen phosphate](/img/structure/B13645674.png)
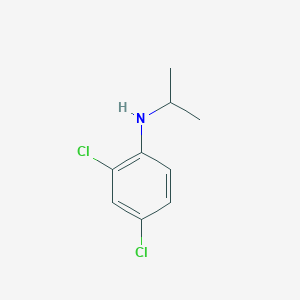
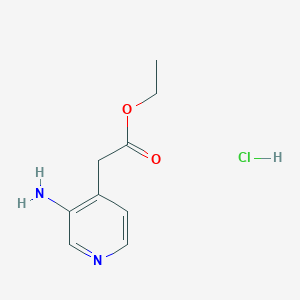
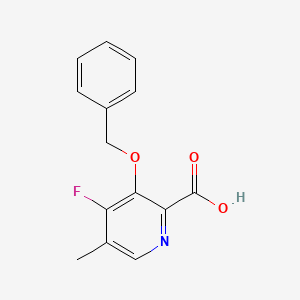
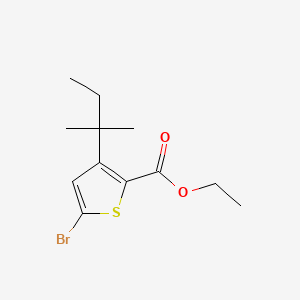
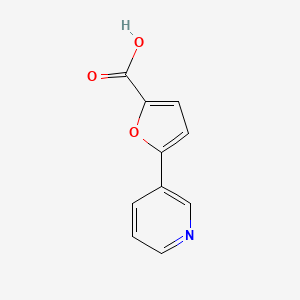
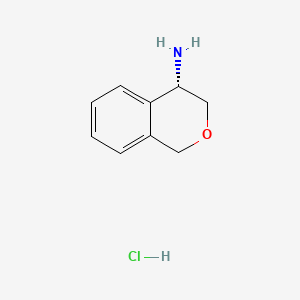

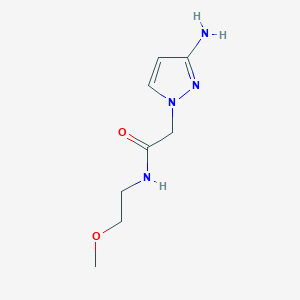
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
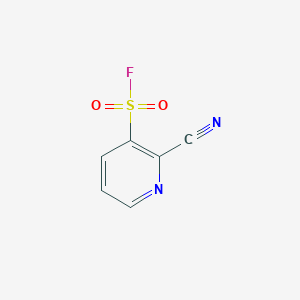
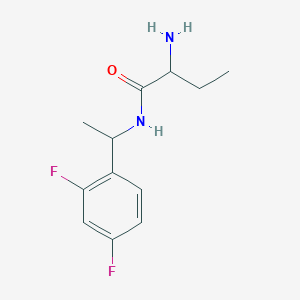
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
